5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol
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Overview
Description
5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol is a complex organic compound with a unique structure that includes a naphthalene core, a thiophene ring, and a methylamino group
Preparation Methods
The synthesis of 5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol involves several steps. One common synthetic route includes the following steps:
Formation of the naphthalene core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the thiophene ring: The thiophene ring is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Addition of the methylamino group: The methylamino group is added through a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol involves its interaction with specific molecular targets. The compound is known to inhibit the binding of certain neurotransmitters to their receptors, which can modulate neuronal activity and influence various physiological processes . The pathways involved include the inhibition of serotonin reuptake, which can have antidepressant effects.
Comparison with Similar Compounds
5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol can be compared with similar compounds such as:
Duloxetine: A well-known antidepressant that also inhibits serotonin and norepinephrine reuptake.
Venlafaxine: Another antidepressant with a similar mechanism of action but different structural properties.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different chemical structure but similar therapeutic effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
741693-78-7 |
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Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalene-1,2-diol |
InChI |
InChI=1S/C18H19NO3S/c1-19-10-9-16(17-6-3-11-23-17)22-15-5-2-4-13-12(15)7-8-14(20)18(13)21/h2-8,11,16,19-21H,9-10H2,1H3/t16-/m0/s1 |
InChI Key |
GGNUKUMOMWBKFX-INIZCTEOSA-N |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)O |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)O |
Origin of Product |
United States |
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